molecular formula C12H20O6 B13395383 2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol CAS No. 20880-93-7

2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol

Cat. No.: B13395383
CAS No.: 20880-93-7
M. Wt: 260.28 g/mol
InChI Key: NFHXOQDPQIQPKT-UHFFFAOYSA-N
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Description

2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-ol is a complex organic compound with the molecular formula C12H18O6 . This compound is known for its unique spiro structure, which involves a central carbon atom connected to two rings, making it a spiro compound. The presence of multiple dioxolane and dioxolo groups adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-ol typically involves the reaction of diacetone fructose with suitable reagents under controlled conditions . The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology . In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex spiro compounds. In biology, it has potential applications in the development of pharmaceuticals due to its unique structure and reactivity. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-ol involves its interaction with various molecular targets and pathways . The compound’s spiro structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-ol include other spiro compounds with dioxolane and dioxolo groups . Examples include 2,2,2’,2’-Tetramethyldihydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’ (4’H)-one and diacetone fructose . The uniqueness of 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-ol lies in its specific spiro structure and the presence of multiple dioxolane and dioxolo groups, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHXOQDPQIQPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-93-7, 15080-25-8
Record name alpha-D-Fructopyranose, 1,2:4,5-bis-O-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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